molecular formula C8H5Cl2NS B1293740 2,6-Dichlorobenzyl thiocyanate CAS No. 7534-64-7

2,6-Dichlorobenzyl thiocyanate

Cat. No.: B1293740
CAS No.: 7534-64-7
M. Wt: 218.1 g/mol
InChI Key: IBWINXSTXHFYMY-UHFFFAOYSA-N
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Description

2,6-Dichlorobenzyl thiocyanate is a chemical compound characterized by the presence of a thiocyanate functional group attached to a 2,6-dichlorobenzyl moiety. It has the molecular formula C₈H₅Cl₂NS and a molecular weight of 218.1 g/mol. This compound is notable for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dichlorobenzyl thiocyanate typically involves the reaction of 2,6-dichlorobenzyl chloride with potassium thiocyanate in an organic solvent such as acetone or ethanol. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichlorobenzyl thiocyanate undergoes various chemical reactions, including:

    Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form sulfonyl derivatives under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Major Products:

    Substitution Reactions: Products include various substituted benzyl thiocyanates.

    Oxidation Reactions: Products include sulfonyl derivatives and other oxidized forms.

Scientific Research Applications

2,6-Dichlorobenzyl thiocyanate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,6-dichlorobenzyl thiocyanate involves its interaction with cellular components, leading to the disruption of cellular processes. The thiocyanate group is known to interfere with enzyme activity and protein function, which can result in antimicrobial effects . The compound may also interact with nucleic acids, affecting DNA and RNA synthesis .

Comparison with Similar Compounds

  • 2,4-Dichlorobenzyl thiocyanate
  • 2,6-Dichlorobenzyl isothiocyanate
  • 2,6-Dichlorobenzyl chloride

Comparison:

  • 2,6-Dichlorobenzyl thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
  • 2,4-Dichlorobenzyl thiocyanate differs in the position of the chlorine atoms, which can affect its reactivity and biological properties .
  • 2,6-Dichlorobenzyl isothiocyanate has an isothiocyanate group instead of a thiocyanate group, leading to different chemical and biological behaviors .
  • 2,6-Dichlorobenzyl chloride lacks the thiocyanate group, making it less reactive in certain chemical reactions .

Properties

IUPAC Name

(2,6-dichlorophenyl)methyl thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5Cl2NS/c9-7-2-1-3-8(10)6(7)4-12-5-11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBWINXSTXHFYMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10226299
Record name 2,6-Dichlorobenzyl thiocyanate
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Molecular Weight

218.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7534-64-7
Record name (2,6-Dichlorophenyl)methyl thiocyanate
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Record name 2,6-Dichlorobenzyl thiocyanate
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Record name 7534-64-7
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Record name 2,6-Dichlorobenzyl thiocyanate
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Record name 2,6-dichlorobenzyl thiocyanate
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Record name 2,6-DICHLOROBENZYL THIOCYANATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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